molecular formula C32H45ClFN3O4Si2 B2568409 4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one CAS No. 1445379-90-7

4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No. B2568409
CAS RN: 1445379-90-7
M. Wt: 646.35
InChI Key: KECWVZJKGKVMCV-FFAHVWSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C32H45ClFN3O4Si2 and its molecular weight is 646.35. The purity is usually 95%.
BenchChem offers high-quality 4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Applications

The compound's derivatives have been synthesized and evaluated for their biological activities, including insecticidal and antibacterial potentials. Studies have synthesized compounds related to this chemical structure and assessed their effectiveness against specific insects and microorganisms. These activities highlight the compound's potential in contributing to the development of new insecticides and antibacterial agents, addressing the growing need for novel solutions in pest control and infection treatment (Deohate & Palaspagar, 2020).

Potential in Drug Development

The compound's derivatives have been investigated as ligands for the histamine H4 receptor, revealing their potential in therapeutic applications. Systematic modifications of the core structure led to the identification of compounds with significant in vitro potency and in vivo activity. These findings underscore the compound's relevance in drug discovery, particularly in the development of anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(chloromethyl)-3-fluorooxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45ClFN3O4Si2/c1-30(2,3)42(7,8)41-27-26(34)28(37-20-19-25(35)36-29(37)38)40-32(27,21-33)22-39-43(31(4,5)6,23-15-11-9-12-16-23)24-17-13-10-14-18-24/h9-20,26-28H,21-22H2,1-8H3,(H2,35,36,38)/t26-,27+,28-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECWVZJKGKVMCV-FFAHVWSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(C(OC1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CCl)N4C=CC(=NC4=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@@H](O[C@@]1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CCl)N4C=CC(=NC4=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45ClFN3O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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